molecular formula C13H14N2O3 B11864026 Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B11864026
M. Wt: 246.26 g/mol
InChI Key: PRGIGCZLIZPLFB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indoline or pyrrolidine rings.

Scientific Research Applications

Methyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-18-12(17)15-7-6-13(8-15)9-4-2-3-5-10(9)14-11(13)16/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

PRGIGCZLIZPLFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O

Origin of Product

United States

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